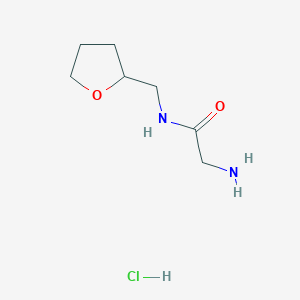
1-Ethoxy-4-(pentafluorosulfanyl)benzene
Vue d'ensemble
Description
1-Ethoxy-4-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C8H9F5OS and a molecular weight of 248.21 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a pentafluorosulfanyl group (-SF5) attached to a benzene ring. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Méthodes De Préparation
One common method involves the reaction of 4-ethoxyphenyl magnesium bromide with sulfur tetrafluoride (SF4) under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Ethoxy-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pentafluorosulfanyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Ethoxy-4-(pentafluorosulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-(pentafluorosulfanyl)benzene is largely influenced by the electron-withdrawing nature of the pentafluorosulfanyl group. This group can stabilize negative charges and influence the reactivity of the benzene ring, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-(pentafluorosulfanyl)benzene can be compared with other similar compounds such as:
1-Methoxy-4-(pentafluorosulfanyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group (-CF3) instead of a pentafluorosulfanyl group.
1-Ethoxy-4-(fluorosulfonyl)benzene: Contains a fluorosulfonyl group (-SO2F) instead of a pentafluorosulfanyl group.
The uniqueness of this compound lies in the strong electron-withdrawing effect of the pentafluorosulfanyl group, which can significantly alter the compound’s reactivity and properties compared to its analogs .
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5OS/c1-2-14-7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZFJHFFKWMEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)



![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)


![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)


![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate](/img/structure/B1440806.png)

